4-Hydroxypyrimidine-5-carboxamide 4-Hydroxypyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 4786-53-2
VCID: VC21409150
InChI: InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10)
SMILES: C1=C(C(=O)NC=N1)C(=O)N
Molecular Formula: C5H5N3O2
Molecular Weight: 139.11g/mol

4-Hydroxypyrimidine-5-carboxamide

CAS No.: 4786-53-2

Cat. No.: VC21409150

Molecular Formula: C5H5N3O2

Molecular Weight: 139.11g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxypyrimidine-5-carboxamide - 4786-53-2

CAS No. 4786-53-2
Molecular Formula C5H5N3O2
Molecular Weight 139.11g/mol
IUPAC Name 6-oxo-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10)
Standard InChI Key ZOSXLRUOBVSFQV-UHFFFAOYSA-N
SMILES C1=C(C(=O)NC=N1)C(=O)N
Canonical SMILES C1=C(C(=O)NC=N1)C(=O)N

Chemical Identity and Structure

4-Hydroxypyrimidine-5-carboxamide is a nitrogen-containing heterocyclic compound with a pyrimidine base structure. The compound has several synonyms in chemical literature that reflect its structural characteristics.

Identification Data

The compound can be identified through various chemical identifiers as presented in the following table:

ParameterValue
Chemical Name4-Hydroxypyrimidine-5-carboxamide
CAS Number4786-53-2
Molecular FormulaC₅H₅N₃O₂
Molecular Weight139.112 g/mol
Synonyms5-Pyrimidinecarboxamide, 4-hydroxy-; 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide; 5-Pyrimidinecarboxamide, 1,4-dihydro-4-oxo- (9CI); 6-oxo-1,6-dihydro-pyrimidine-5-carboxylic acid amide

The molecule consists of a pyrimidine ring with a hydroxyl group at position 4 and a carboxamide substituent at position 5. This structural arrangement contributes to its chemical reactivity and potential biological functions .

Physical and Chemical Properties

The physical and chemical properties of 4-Hydroxypyrimidine-5-carboxamide provide insight into its behavior in various conditions:

PropertyValue
Physical StateSolid
Density1.63 g/cm³
Melting Point276-278°C (decomposition)
Boiling Point393.1°C at 760 mmHg
Flash Point191.6°C
pKa7.80±0.40 (Predicted)
SolubilityLimited information available

The compound has a relatively high melting point with decomposition occurring between 276-278°C, which indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of both the hydroxyl and carboxamide groups .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The compound carries a "Warning" signal word, indicating moderate hazards that require appropriate precautions during handling .

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

In addition to these specific precautions, standard laboratory safety protocols should be followed:

  • Skin contact: Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.

  • Eye contact: Wash with copious amounts of water for at least 15 minutes, separating eyelids with fingers. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. In severe cases, seek medical attention.

  • Ingestion: Wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Research Applications and Biological Activity

While specific research on 4-Hydroxypyrimidine-5-carboxamide itself is somewhat limited in the provided sources, related compounds with similar structures have shown interesting biological properties.

Structure-Activity Relationship

Research on compounds similar to 4-Hydroxypyrimidine-5-carboxamide suggests that certain structural features contribute to their biological activity:

  • The hydroxyl and carboxylic acid or ester substituents on the pyrimidine ring may bind to zinc ions (Zn²⁺) in bacterial enzyme active sites

  • Compounds with carboxylic acid substituents at the 5-position (similar to our compound of interest) often demonstrate greater efficacy than their ester counterparts

  • The addition of halogenated rings connected to amino groups can enhance potency

  • The positioning of functional groups affects interaction with target proteins

These findings suggest that 4-Hydroxypyrimidine-5-carboxamide could potentially serve as a scaffold for developing antibacterial agents, though specific studies on this exact compound would be needed to confirm such activity.

SupplierCatalog NumberPackagingPurityPrice (as of 2021)
TRCH953738500mgNot specified$115
AK Scientific7611CD5gNot specified$223
American Custom ChemicalsCHM03077605mg95.00%$505.7
ChemenuCM25312710g97%$533

These prices indicate that the compound is primarily used as a research chemical, with pricing reflecting its specialized nature and limited production volume .

Regulatory and Classification Information

For import, export, and regulatory purposes, 4-Hydroxypyrimidine-5-carboxamide is classified under specific international codes:

ClassificationCodeDescription
HS Code2933599090Other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure
VAT17.0%Value Added Tax rate
Tax rebate rate13.0%Tax rebate applicable
MFN tariff6.5%Most Favored Nation tariff
General tariff20.0%Standard tariff rate

These classifications are important for international trade and taxation purposes for companies dealing with this compound .

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